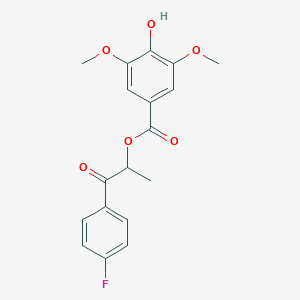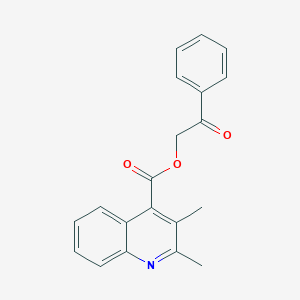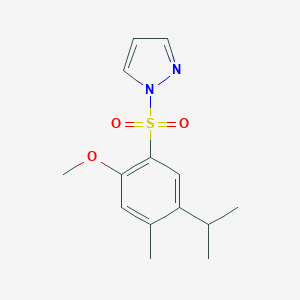
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole, also known as PMSF, is a widely used serine protease inhibitor. It has been extensively used in biochemical research to inhibit serine proteases and to study their role in various biological processes.
科学的研究の応用
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is widely used in biochemical research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, fibrinolysis, and apoptosis. This compound has also been used to study the structure and function of serine proteases, as well as their interactions with other proteins.
作用機序
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole inhibits serine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, thereby blocking its activity. This compound is a broad-spectrum inhibitor, which means that it can inhibit a wide range of serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits serine proteases, which are involved in a wide range of biological processes. Physiologically, this compound has been shown to inhibit platelet aggregation, blood coagulation, and fibrinolysis.
実験室実験の利点と制限
One of the main advantages of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole is its broad-spectrum inhibition of serine proteases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, this compound has some limitations. It is an irreversible inhibitor, which means that it permanently blocks the activity of the enzyme. This can make it difficult to study the effects of reversible inhibition on enzyme activity. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole. One area of research is the development of more specific inhibitors for individual serine proteases. This would allow researchers to study the specific roles of these enzymes in biological processes. Another area of research is the development of new methods for studying the effects of reversible inhibition on enzyme activity. Finally, there is a need for more research on the physiological effects of this compound, particularly in the context of diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, this compound is a widely used serine protease inhibitor that has been extensively used in biochemical research. It has a broad-spectrum inhibition of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. While this compound has some limitations, there are several future directions for research on this compound, including the development of more specific inhibitors for individual serine proteases and the study of reversible inhibition on enzyme activity.
合成法
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-pyrazole involves the reaction of 4-methyl-2-methoxy-5-isopropylbenzenesulfonyl chloride with 1H-pyrazole in the presence of a base. The reaction yields this compound, which is a white crystalline powder with a melting point of 89-91°C.
特性
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)12-9-14(13(19-4)8-11(12)3)20(17,18)16-7-5-6-15-16/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXJEQDDTYFVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

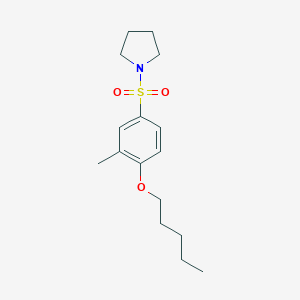

amine](/img/structure/B497751.png)
![(2-Furylmethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B497752.png)
![Ethyl 4-{[4-chloro-3-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B497753.png)

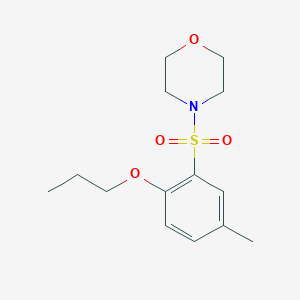
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497758.png)
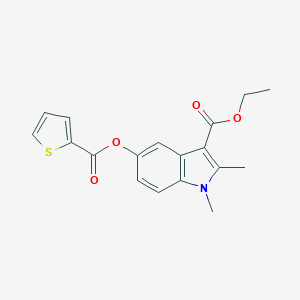
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 2-thiophenecarboxylate](/img/structure/B497762.png)
